S-(4-(Chloromethyl)benzyl) methanesulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)benzyl Methanethiosulfonate is an organic compound with the molecular formula C(_9)H(_11)ClO(_2)S(_2). It is known for its reactivity with thiols to form mixed disulfides . This compound is utilized in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)benzyl Methanethiosulfonate typically involves the reaction of 4-(Chloromethyl)benzyl chloride with methanethiosulfonate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of 4-(Chloromethyl)benzyl Methanethiosulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)benzyl Methanethiosulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with thiols to form mixed disulfides.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Thiols: React with 4-(Chloromethyl)benzyl Methanethiosulfonate to form mixed disulfides.
Bases: Such as sodium hydroxide or potassium carbonate, are used to facilitate substitution reactions.
Major Products Formed
The primary product formed from the reaction of 4-(Chloromethyl)benzyl Methanethiosulfonate with thiols is a mixed disulfide .
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)benzyl Methanethiosulfonate has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in studies involving thiol-reactive compounds and protein modification.
Medicine: Investigated for its potential therapeutic applications due to its reactivity with thiols.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)benzyl Methanethiosulfonate involves its reactivity with thiol groups. The compound specifically and rapidly reacts with thiols to form mixed disulfides . This reaction can modify the structure and function of proteins and other thiol-containing molecules, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)benzyl Chloride: A precursor in the synthesis of 4-(Chloromethyl)benzyl Methanethiosulfonate.
Methanethiosulfonate: Another thiol-reactive compound with similar reactivity.
Uniqueness
4-(Chloromethyl)benzyl Methanethiosulfonate is unique due to its specific reactivity with thiols to form mixed disulfides. This property makes it particularly useful in studies involving thiol modifications and protein chemistry .
Eigenschaften
Molekularformel |
C9H11ClO2S2 |
---|---|
Molekulargewicht |
250.8 g/mol |
IUPAC-Name |
1-(chloromethyl)-4-(methylsulfonylsulfanylmethyl)benzene |
InChI |
InChI=1S/C9H11ClO2S2/c1-14(11,12)13-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
MVVBKOIDPZGIJU-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)SCC1=CC=C(C=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.